2-[Cyano(2-thienyl)methyl]-6-fluorobenzenecarbonitrile
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Description
“2-[Cyano(2-thienyl)methyl]-6-fluorobenzenecarbonitrile” is a chemical compound with the molecular formula C13H7FN2S and a molecular weight of 242.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 sulfur atom .Scientific Research Applications
Research Applications of Cyano and Fluorobenzene Derivatives
Synthetic Methodologies : Compounds similar to 2-[Cyano(2-thienyl)methyl]-6-fluorobenzenecarbonitrile can be involved in novel synthetic methodologies. For example, the use of cyanoarenes and fluorobenzene derivatives as electrophilic cyanation agents enables the synthesis of benzonitriles from aryl bromides, showcasing the versatility in creating valuable pharmaceutical intermediates and functional materials (Anbarasan, Neumann, & Beller, 2011).
Photophysical Properties : The substituent effects, such as those from cyano and fluorine groups, significantly influence the photophysical behaviors of molecules. This impact is crucial in designing fluorescent probes or materials with specific optical properties. Studies on related compounds have demonstrated how these effects can lead to twisted intramolecular charge transfer (TICT) states, affecting their fluorescence and charge transfer capabilities (Yang, Liau, Wang, & Hwang, 2004).
Liquid Crystal Technology : Cyano and fluorobenzene functionalities are often utilized in the design of liquid crystal (LC) materials due to their ability to influence molecular orientation and electronic properties. The systematic tuning of optoelectronic properties in bicarbazole/cyanobenzene hybrids demonstrates their utility as host materials for OLEDs, providing insights into how this compound might be explored in similar contexts (Cao, Zhang, Wang, Shi, Wu, Tao, & Huang, 2018).
Sensing Applications : The unique electronic structures conferred by cyano and fluorine substituents make related compounds prime candidates for developing sensors. For instance, the synthesis and characterization of substituted 2-aminobenzothiazoles have shown potential as cyanide sensors in aqueous media, suggesting that compounds like this compound could be tailored for specific detection applications (Elsafy, Al-Easa, & Hijji, 2018).
Properties
IUPAC Name |
2-[cyano(thiophen-2-yl)methyl]-6-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2S/c14-12-4-1-3-9(10(12)7-15)11(8-16)13-5-2-6-17-13/h1-6,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLQXFASJWXVQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)C(C#N)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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